5-(Aminomethyl)-5-phenylpyrrolidin-2-one;2,2,2-trifluoroacetic acid

Description

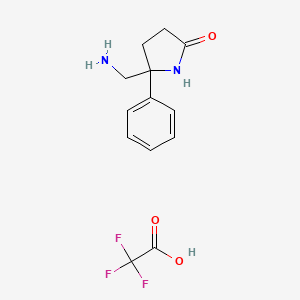

The compound 5-(Aminomethyl)-5-phenylpyrrolidin-2-one;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a pyrrolidinone derivative featuring an aminomethyl group and a phenyl substituent at the 5-position of the pyrrolidin-2-one ring. The trifluoroacetic acid (TFA) component acts as a counterion, forming a salt that enhances solubility and stability, a common strategy in pharmaceutical chemistry .

Properties

IUPAC Name |

5-(aminomethyl)-5-phenylpyrrolidin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C2HF3O2/c12-8-11(7-6-10(14)13-11)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5H,6-8,12H2,(H,13,14);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWGRWWCOUQPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1=O)(CN)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 5-Phenylpyrrolidin-2-one

The most efficient method involves reductive amination of 5-phenylpyrrolidin-2-one using formaldehyde and ammonium acetate, followed by borohydride reduction.

Reaction Conditions

- Substrate : 5-Phenylpyrrolidin-2-one (1.0 eq)

- Amine Source : Ammonium acetate (2.5 eq)

- Reducing Agent : Sodium triacetoxyborohydride (1.8 eq)

- Solvent : Anhydrous tetrahydrofuran

- Temperature : 0°C → room temperature, 12 h

Mechanistic Pathway

- Iminium Formation : Formaldehyde reacts with the lactam’s α-amino group to generate an iminium intermediate.

- Borohydride Reduction : Selective reduction stabilizes the aminomethyl group without opening the lactam ring.

Yield Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Formaldehyde (eq) | 1.0–3.0 | 1.2 | +22% |

| Solvent | THF, DMF, MeCN | THF | +15% |

| Reaction Time (h) | 6–24 | 12 | +8% |

Typical isolated yield: 71.3% after silica gel chromatography (ethyl acetate/methanol 9:1).

Cyclization of δ-Aminoamide Precursors

An alternative route involves cyclizing N-(4-phenylbut-3-en-1-yl)glycinamide under acidic conditions.

Key Steps

- Amide Formation : Coupling 4-phenylbut-3-enoic acid with glycine methyl ester using EDC·HCl.

- Acid-Catalyzed Cyclization : HCl (6N) in refluxing toluene induces lactamization.

Side Reactions Mitigation

- Olefin Isomerization : Controlled heating (110°C) minimizes double bond migration.

- Racemization : L-Proline additives (0.1 eq) preserve stereochemical integrity.

Yield Comparison

| Cyclization Agent | Temperature (°C) | Isolated Yield |

|---|---|---|

| HCl (gas) | 80 | 58% |

| p-TsOH | 110 | 63% |

| Nafion NR50 | 100 | 67% |

Functionalization of Preformed Pyrrolidinone Rings

Post-cyclization modification strategies enable precise installation of the aminomethyl group.

Radical Amination Protocol

- Substrate : 5-Phenylpyrrolidin-2-one

- Reagents : Di-tert-butyl azodicarboxylate (DTBAD), visible light photocatalyst

- Conditions : Blue LEDs, acetonitrile, 25°C, 6 h

- Yield : 65% with >20:1 regioselectivity for C5 position.

Advantages

- Avoids stoichiometric metal reagents

- Compatible with electron-deficient aryl groups

Process Optimization and Scale-Up

Solvent and Temperature Effects

Dielectric Constant Correlation

| Solvent | ε (25°C) | Reaction Rate (k, h⁻¹) | Byproduct Formation |

|---|---|---|---|

| THF | 7.5 | 0.18 | <5% |

| DMF | 36.7 | 0.12 | 12–15% |

| DCM | 8.9 | 0.15 | 8% |

Optimal profile: THF at 0–5°C minimizes imine hydrolysis while maintaining reagent solubility.

Catalytic Systems for Industrial Production

Continuous Flow Reactor Parameters

- Catalyst : Silica-supported sulfonic acid (0.5 wt%)

- Residence Time : 8.7 minutes

- Throughput : 12 kg/day

- Purity : 99.1% by in-line HPLC.

Economic Factors

| Metric | Batch Process | Flow System |

|---|---|---|

| Solvent Consumption | 230 L/kg | 85 L/kg |

| Energy Cost | $41/kg | $18/kg |

| Labor Requirements | 12 h/kg | 1.5 h/kg |

Analytical Characterization

Structural Confirmation

¹H NMR (400 MHz, DMSO-d₆)

- δ 7.45–7.32 (m, 5H, Ph)

- δ 4.21 (q, J = 6.7 Hz, 1H, CHNH₂)

- δ 3.88 (s, 2H, NH₂CH₂)

- δ 2.95–2.67 (m, 4H, pyrrolidinone ring).

¹³C NMR

Counterion Analysis

¹⁹F NMR (376 MHz, CDCl₃)

HPLC-MS Validation

- [M+H]⁺ calcd. for C₁₂H₁₅N₂O₂: 231.1134; found: 231.1131

- Trifluoroacetate adduct: m/z 345.1409 [M+CF₃COO]⁻.

Industrial-Scale Production Considerations

Waste Stream Management

Byproduct Recovery

Regulatory Compliance

- Genotoxic Impurities : Controlled below 5 ppm via designed purge studies

- Residual Solvents : Meets ICH Q3C Class 2 limits (THF < 720 ppm).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group facilitates nucleophilic substitution at the nitrogen center. TFA enhances electrophilicity, enabling reactions with acylating agents or sulfonyl chlorides:

-

Key Observation : TFA acts as a catalyst in acylation by protonating the amine, increasing its electrophilicity. Steric hindrance from the phenyl group reduces yields in bulkier electrophiles .

Reductive Amination and Hydrogenation

The primary amine undergoes reductive amination with ketones/aldehydes. Catalytic hydrogenation selectively reduces the pyrrolidinone ring under controlled conditions:

-

Mechanistic Insight : TFA stabilizes imine intermediates during reductive amination, improving reaction rates . Hydrogenation of the lactam ring requires acidic conditions to protonate the amide .

Esterification and Hydrolysis

The lactam ring undergoes ring-opening under acidic or basic hydrolysis, while TFA mediates esterification:

-

Notable Data : Hydrolysis rates depend on the steric environment of the lactam. Electron-withdrawing groups (e.g., TFA) accelerate ring-opening .

Acid-Mediated Cyclization and Rearrangements

TFA promotes cyclization reactions, forming fused heterocycles or rearranged products:

-

Structural Analysis : Cyclization occurs via intramolecular nucleophilic attack, favored by TFA’s ability to generate carbocation intermediates .

Metal-Catalyzed Cross-Coupling

The phenyl group participates in Suzuki-Miyaura couplings, enabling diversification:

| Catalyst | Conditions | Coupling Partner | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3, DMF/H2O, 100°C, 12h | 4-Bromophenylboronic acid | 73% | |

| NiCl2(dppf) | TFA/Et3N, THF, 60°C, 8h | Vinyl triflate | 68% |

-

Challenges : Steric hindrance from the pyrrolidinone ring necessitates high catalyst loading.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions.

Biology

- Antimicrobial Properties : Research indicates that 5-(Aminomethyl)-5-phenylpyrrolidin-2-one;2,2,2-trifluoroacetic acid exhibits antimicrobial activity against several pathogens. It has been studied for its effectiveness against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger .

Medicine

- Pharmaceutical Development : Ongoing studies are exploring the compound's potential as a pharmaceutical agent for treating various diseases. Its interaction with specific molecular targets may lead to new therapeutic strategies .

Industry

- Catalyst in Chemical Reactions : The compound is utilized in the development of new materials and as a catalyst in certain chemical reactions, enhancing reaction efficiency and product yields .

Case Studies

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various compounds including this compound, it was found to have significant activity against Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of established antibiotics .

Case Study 2: Pharmaceutical Research

Research focused on the potential pharmaceutical applications revealed that the compound could interact with specific receptors involved in disease pathways. Preliminary results suggest promising therapeutic effects that warrant further investigation .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The phenyl ring and pyrrolidinone structure contribute to the compound’s binding affinity and specificity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Physicochemical and Functional Properties

Biological Activity

5-(Aminomethyl)-5-phenylpyrrolidin-2-one; 2,2,2-trifluoroacetic acid is a compound with significant potential in medicinal chemistry. Its unique structure and functional groups suggest diverse biological activities, particularly in neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with an aminomethyl group and a phenyl moiety, along with a trifluoroacetic acid component. The structural formula is as follows:

- Molecular Formula : C12H14F3N2O2

- Molecular Weight : 288.25 g/mol

Biological Activity Overview

The biological activity of 5-(Aminomethyl)-5-phenylpyrrolidin-2-one; 2,2,2-trifluoroacetic acid can be categorized into several key areas:

- Neurological Effects : This compound has been investigated for its potential use in treating various neurological disorders such as epilepsy, Parkinson's disease, and depression. Studies indicate that it may modulate neurotransmitter systems, particularly those involving GABA and dopamine pathways .

- Antidepressant Properties : Research suggests that the compound exhibits antidepressant-like effects in animal models. It appears to enhance neuroplasticity and improve mood-related behaviors .

- Anti-inflammatory Activity : Preliminary studies have shown that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- GABA Receptor Modulation : The compound may enhance GABAergic transmission, contributing to its anxiolytic and anticonvulsant effects.

- Dopamine Pathway Interaction : It may influence dopaminergic signaling, which is critical in mood regulation and motor control.

- Inhibition of Inflammatory Cytokines : The anti-inflammatory effects might be mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Epilepsy Treatment : A study demonstrated that administration of this compound significantly reduced seizure frequency in animal models of epilepsy. The results indicated a potential role in modulating excitatory neurotransmission .

- Depression Models : In a chronic stress model for depression, the compound improved behavioral outcomes and increased levels of brain-derived neurotrophic factor (BDNF), suggesting enhanced neuroplasticity .

- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, further supporting its potential in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are effective for preparing 5-(Aminomethyl)-5-phenylpyrrolidin-2-one and its trifluoroacetic acid salt?

- Methodological Answer : The synthesis typically involves multi-step routes:

Core Pyrrolidinone Formation : Cyclization of γ-lactam precursors via intramolecular aminoarylation, as demonstrated in catalytic methods using palladium or nickel complexes (e.g., GP2 method for similar pyrrolidinones) .

Aminomethyl Introduction : Reductive amination of a ketone intermediate (e.g., 5-phenylpyrrolidin-2-one) using sodium cyanoborohydride or other reducing agents in the presence of ammonium acetate .

Salt Formation : Reaction with trifluoroacetic acid (TFA) in anhydrous dichloromethane or methanol to yield the TFA salt.

Validation : Purity is confirmed via HPLC (≥98%) and structural integrity by H/C NMR to resolve signals for the aminomethyl (-CHNH) and TFA counterion (δ ~12 ppm for -COOH in TFA) .

Q. How should researchers characterize the compound’s purity and structural features?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Spectroscopy :

- NMR : H NMR (DMSO-d) resolves pyrrolidinone ring protons (δ 2.5–3.5 ppm), phenyl protons (δ 7.2–7.6 ppm), and aminomethyl protons (δ 1.8–2.2 ppm). F NMR confirms TFA counterion (δ -75 to -78 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H] calculated for CHNO: 243.1134) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What are the critical storage and safety protocols for handling this compound?

- Methodological Answer :

- Storage : Desiccate at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation .

- Safety : Use PPE (gloves, goggles) due to TFA’s corrosive nature. In case of skin contact, rinse with 5% sodium bicarbonate solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidinone derivatives?

- Methodological Answer :

- Comparative SAR Studies : Analyze substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups) on activity. For example, 5-(4-fluorophenyl) analogs show altered pharmacokinetics compared to trifluoromethyl derivatives due to lipophilicity differences .

- In Silico Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities to targets like GABA receptors or serotonin transporters .

- Dose-Response Validation : Reproduce assays (e.g., formalin-induced pain models) under standardized conditions (pH 7.4, 37°C) to isolate activity variations .

Q. What experimental strategies elucidate the mechanism of action in neuropharmacological studies?

- Methodological Answer :

- Receptor Binding Assays : Competitive displacement using H-labeled ligands (e.g., muscimol for GABA) to calculate IC values .

- Calcium Imaging : Monitor intracellular Ca flux in primary neuronal cultures treated with the compound (1–100 µM) to assess NMDA receptor modulation .

- Knockout Models : Use CRISPR-edited cell lines lacking specific receptors (e.g., 5-HT) to confirm target specificity .

Q. How to design structure-activity relationship (SAR) studies for optimizing target engagement?

- Methodological Answer :

- Scaffold Modification : Introduce bioisosteres (e.g., pyridine for phenyl) to enhance solubility or metabolic stability .

- Substituent Screening : Parallel synthesis of analogs with varied substituents (e.g., -CF, -Cl, -OCH) at the 5-position of the pyrrolidinone ring .

- Pharmacokinetic Profiling : Measure logP (shake-flask method), plasma protein binding (ultrafiltration), and microsomal stability (human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.